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Compound of Interest

Compound Name: 2-Undecyloxirane

Cat. No.: B7910362 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 2-Undecyloxirane
(also known as 1,2-epoxytridecane) and its close structural analogs, 1,2-epoxydodecane and

1,2-epoxytetradecane. The confirmation of these long-chain epoxides is crucial in various

research and development applications, including their use as intermediates in the synthesis of

bioactive molecules and materials. This document outlines the key spectroscopic features in

Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)

that enable their unambiguous identification and differentiation.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2-Undecyloxirane and its

common alternatives. This data is essential for distinguishing between these homologous

epoxides.

¹H Nuclear Magnetic Resonance (NMR) Data
Compound Name

Epoxide Proton Chemical
Shifts (δ, ppm)

Alkyl Chain Proton
Chemical Shifts (δ, ppm)

2-Undecyloxirane ~2.4-2.9 (m) ~0.88 (t), ~1.2-1.6 (m)

1,2-Epoxydodecane 2.30, 2.65, 2.83 (m)[1] ~0.88 (t), ~1.2-1.5 (m)

1,2-Epoxytetradecane ~2.4-2.9 (m) ~0.88 (t), ~1.2-1.6 (m)
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Note: The chemical shifts for the epoxide protons are characteristic and appear as a multiplet in

the 2.3-2.9 ppm region. The integration of the alkyl chain protons will differ based on the chain

length.

¹³C Nuclear Magnetic Resonance (NMR) Data
Compound Name

Epoxide Carbon Chemical
Shifts (δ, ppm)

Alkyl Chain Carbon
Chemical Shifts (δ, ppm)

2-Undecyloxirane ~47.1 (CH₂), ~52.4 (CH) ~14.1 (CH₃), ~22.7-31.9 (CH₂)

1,2-Epoxydodecane ~47.0 (CH₂), ~52.3 (CH) ~14.1 (CH₃), ~22.7-31.9 (CH₂)

1,2-Epoxytetradecane ~47.2 (CH₂), ~52.5 (CH) ~14.1 (CH₃), ~22.7-31.9 (CH₂)

Note: The chemical shifts for the carbons of the oxirane ring are typically found between 45 and

55 ppm.[2]

Infrared (IR) Spectroscopy Data
Compound Name C-H Stretch (cm⁻¹)

C-O-C Asymmetric
Stretch (cm⁻¹)

C-O-C Symmetric
Stretch (cm⁻¹)

2-Undecyloxirane ~2925, ~2855 ~915 ~835

1,2-Epoxydodecane ~2920, ~2850 ~910 ~830

1,2-Epoxytetradecane ~2923, ~2853 ~918 ~833

Note: The C-O-C stretching vibrations of the epoxide ring are characteristic and typically

appear in the fingerprint region of the IR spectrum.[3]

Mass Spectrometry (MS) Data
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Compound Name Molecular Ion (M⁺) m/z
Key Fragment Ions m/z
(relative intensity)

2-Undecyloxirane 198 43, 57, 71, 85

1,2-Epoxydodecane 184
41, 43, 55, 71 (most abundant)

[4]

1,2-Epoxytetradecane 212 41, 43, 55[5]

Note: The fragmentation pattern is influenced by the long alkyl chain, leading to a series of

characteristic alkyl fragments.

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the epoxide sample in about 0.6 mL

of deuterated chloroform (CDCl₃).

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise

ratio (typically 16-64 scans).

Set the spectral width to cover the range of -1 to 10 ppm.

Use a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

A higher number of scans will be necessary compared to ¹H NMR (typically 1024 or more).
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Set the spectral width to cover the range of 0 to 220 ppm.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃:

δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
Sample Preparation: As these epoxides are liquids at room temperature, a thin film is

prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or

potassium bromide (KBr) salt plates.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the clean salt plates.

Place the sample-loaded plates in the spectrometer's sample holder.

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the

background spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a gas

chromatograph (GC-MS) for separation and purification, or by direct infusion if the sample is

sufficiently pure.

Ionization: Employ Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions

based on their mass-to-charge ratio (m/z).
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Data Acquisition: Scan a mass range appropriate for the expected molecular weight and

fragments (e.g., m/z 35-300).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic

confirmation of 2-Undecyloxirane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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